molecular formula C2H5Cl4Si2 B132224 1,1,3,3-Tetrachloro-1,3-disilabutane CAS No. 148859-49-8

1,1,3,3-Tetrachloro-1,3-disilabutane

Cat. No.: B132224
CAS No.: 148859-49-8
M. Wt: 227 g/mol
InChI Key: HWRGHMQXJBDVPL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is primarily used as a chemical intermediate , suggesting that its targets may be other chemical compounds in a reaction rather than biological entities.

Mode of Action

As a chemical intermediate, it likely interacts with other compounds to facilitate chemical reactions .

Pharmacokinetics

Its physical properties such as boiling point (166-7°c), density (1317 g/cm³), and specific gravity (132) have been documented . These properties may influence its behavior in a biological system, but more research is needed to understand its pharmacokinetics.

Result of Action

As a chemical intermediate, its primary role is likely in facilitating chemical reactions rather than exerting a direct effect on cells or molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetrachloro-1,3-disilabutane. For instance, it has a hydrolytic sensitivity of 8, indicating that it reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of water or humidity could potentially affect its stability and efficacy.

Chemical Reactions Analysis

1,1,3,3-Tetrachloro-1,3-disilabutane undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while hydrolysis typically produces silanols and hydrogen chloride .

Properties

InChI

InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGHMQXJBDVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C[Si](Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576255
Record name Dichloro[(dichlorosilyl)methyl]methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148859-49-8
Record name Dichloro[(dichlorosilyl)methyl]methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetrachloro-1,3-disilabutane

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